
Oxantel pamoate
Descripción general
Descripción
El pamoato de oxantel es un compuesto antihelmíntico utilizado principalmente para tratar infecciones causadas por gusanos intestinales, como Trichuris trichiura (gusano látigo). Es un derivado de tetrahidropirimidina que ha demostrado ser altamente eficaz contra ciertos nematodos parásitos . El pamoato de oxantel actúa al despolarizar las neuronas de los parásitos gastrointestinales, provocando una contracción muscular sostenida que conduce a la muerte de los parásitos por parálisis espástica .
Aplicaciones Científicas De Investigación
El pamoato de oxantel tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El pamoato de oxantel ejerce sus efectos uniéndose a los receptores nicotínicos de acetilcolina (nAChR) de los nematodos parásitos. Esta unión conduce a la activación de estos receptores, provocando una contracción muscular sostenida y una parálisis espástica de los gusanos. Los parásitos son luego expulsados del cuerpo del huésped. El fármaco es metabólicamente estable y muestra una baja biodisponibilidad sistémica después de la administración oral .
Análisis Bioquímico
Biochemical Properties
Oxantel pamoate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary targets is the nicotinic acetylcholine receptor (nAChR) in parasitic worms. By binding to these receptors, this compound causes a sustained depolarization of the neurons, leading to spastic paralysis of the parasites . Additionally, this compound has been shown to inhibit fumarate reductase in some pathogenic bacteria, disrupting their metabolic processes .
Cellular Effects
This compound affects various types of cells and cellular processes. In parasitic worms, it disrupts normal neuromuscular function by causing sustained muscular contraction, leading to paralysis and eventual death of the parasites . This compound also influences cell signaling pathways by interacting with nAChRs, which are crucial for neurotransmission. In bacteria, the inhibition of fumarate reductase by this compound affects cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the nAChRs on the neurons of parasitic worms. This binding leads to a continuous influx of ions, causing sustained depolarization and paralysis of the worms . Additionally, this compound inhibits fumarate reductase in bacteria, which is essential for their anaerobic respiration . This inhibition disrupts the electron transport chain, leading to reduced energy production and bacterial death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is metabolically stable and shows low permeability and low systemic bioavailability after oral administration . This stability ensures that high concentrations of the drug reach the large intestine, where it exerts its anthelmintic effects. Long-term studies have shown that this compound remains effective against Trichuris trichiura with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs and cats, the recommended dosage ranges from 15 to 55 mg/kg for effective treatment of Trichuris spp. infections . At higher doses, this compound has been shown to cause mild adverse effects such as nausea, vomiting, diarrhea, and loss of appetite . The compound is well-tolerated in animals due to its low toxicity and reduced absorption into the bloodstream .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as fumarate reductase. This interaction disrupts the electron transport chain in bacteria, leading to reduced energy production . The compound is metabolically stable and shows low systemic bioavailability, ensuring that it remains active in the gastrointestinal tract where it is needed .
Transport and Distribution
This compound is transported and distributed primarily within the gastrointestinal tract. Due to its low permeability and low systemic bioavailability, the compound remains localized in the gut, where it exerts its anthelmintic effects . This localization is beneficial for targeting intestinal parasites while minimizing systemic exposure and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the neurons of parasitic worms and the bacterial cells it targets. In parasitic worms, this compound binds to nAChRs on the neuronal membranes, leading to sustained depolarization and paralysis . In bacteria, the compound inhibits fumarate reductase, affecting the electron transport chain and energy production . This targeted localization ensures the efficacy of this compound against its intended pathogens.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El pamoato de oxantel se sintetiza mediante una serie de reacciones químicas que implican la formación de su ingrediente activo, oxantel, y su combinación con ácido pamoico. La ruta sintética generalmente implica los siguientes pasos:
Formación de Oxantel: La síntesis de oxantel implica la reacción de 3-hidroxifenilacetonitrilo con 1-metil-2-pirrolidinona en presencia de una base para formar el compuesto intermedio. Este intermedio se somete luego a reacciones adicionales para producir oxantel.
Combinación con ácido pamoico: Luego, el oxantel se combina con ácido pamoico para formar pamoato de oxantel.
Métodos de Producción Industrial
La producción industrial de pamoato de oxantel implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para un alto rendimiento y pureza, e implica el uso de reactivos y equipos de calidad industrial. Se emplean medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC), para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El pamoato de oxantel se somete a diversas reacciones químicas, que incluyen:
Oxidación: El pamoato de oxantel puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el pamoato de oxantel en formas reducidas.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático u otros sitios reactivos de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de pamoato de oxantel incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se optimizan en función de la reacción deseada .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de pamoato de oxantel dependen de las condiciones específicas de reacción. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden resultar en compuestos de pamoato de oxantel sustituidos .
Comparación Con Compuestos Similares
El pamoato de oxantel es similar a otros compuestos antihelmínticos, como el pamoato de pirantel, el albendazol y el mebendazol. tiene propiedades únicas que lo hacen particularmente eficaz contra infecciones por Trichuris trichiura . Algunos compuestos similares incluyen:
Pamoato de Pirantel: También un derivado de tetrahidropirimidina, utilizado para tratar diversas infecciones parasitarias.
Albendazol: Un derivado de benzimidazol utilizado para tratar una amplia gama de infecciones parasitarias.
Mebendazol: Otro derivado de benzimidazol con actividad antihelmíntica de amplio espectro.
La alta eficacia del pamoato de oxantel contra Trichuris trichiura y su mecanismo de acción único lo convierten en una valiosa adición al arsenal de fármacos antihelmínticos .
Propiedades
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAINFUFGBHBA-UETGHTDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68813-55-8 | |
| Record name | Oxantel pamoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68813-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxantel pamoate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068813558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXANTEL PAMOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXANTEL PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY1D732T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of oxantel pamoate against helminths?
A1: While the exact mechanism of action remains unclear, research suggests that this compound, similar to its close relative pyrantel pamoate, acts as a depolarizing neuromuscular blocking agent in susceptible helminths [, ]. This leads to paralysis and eventual expulsion of the parasite from the host's gastrointestinal tract.
Q2: Which helminth infection is this compound most effective against?
A2: this compound demonstrates superior efficacy against Trichuris trichiura (whipworm) compared to the standard treatments albendazole and mebendazole [, , , ].
Q3: Is this compound effective against all stages of Trichuris trichiura?
A3: Research indicates that this compound is effective against both larval (L3) and adult stages of Trichuris muris, a murine model for Trichuris trichiura infection [].
Q4: What is the efficacy of this compound against other helminth infections like hookworm and Ascaris lumbricoides ?
A4: this compound exhibits low efficacy against hookworm (Ancylostoma duodenale and Necator americanus) and Ascaris lumbricoides (roundworm) when administered alone [, , ].
Q5: How does the efficacy of this compound compare to other anthelmintics in clinical trials?
A5: Network meta-analyses of clinical trials have shown that combination therapies incorporating this compound, particularly albendazole-oxantel pamoate and tribendimidine-oxantel pamoate, demonstrate significantly higher cure rates for Trichuris trichiura compared to single-dose albendazole [].
Q6: What is the bioavailability of this compound?
A6: this compound has poor oral bioavailability. Studies in rats indicate that its bioavailability is less than 0.025% [].
Q7: What is known about the absorption and metabolism of this compound?
A7: this compound is poorly absorbed from the gastrointestinal tract and is believed to be minimally metabolized. The majority of the administered dose is excreted unchanged in the feces [, , ].
Q8: Has the combination of this compound with other anthelmintics been studied in vivo?
A8: Yes, co-administration of this compound with tribendimidine in rats did not reveal any significant pharmacokinetic drug-drug interaction []. Additionally, a pharmacokinetic study in hookworm-infected adolescents investigated the combination of this compound with tribendimidine and found no evidence of pharmacokinetic interaction [].
Q9: What is the molecular formula and weight of this compound?
A9: this compound has the molecular formula C34H30N2O6 and a molecular weight of 562.62 g/mol [].
Q10: Are there established analytical methods for the quantification of this compound?
A10: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection have been developed and validated for the quantification of this compound in pharmaceutical formulations and biological samples [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


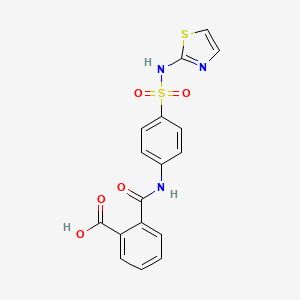

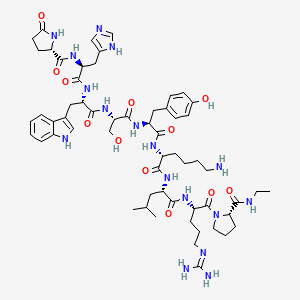
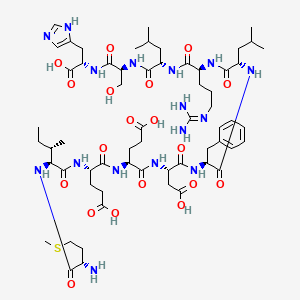
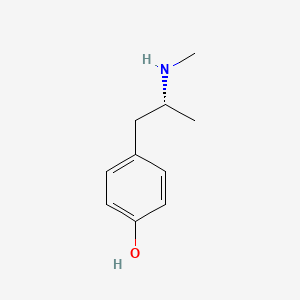
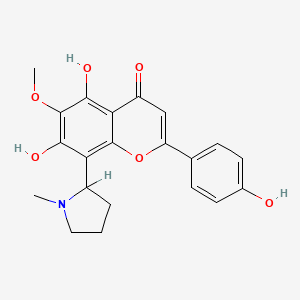

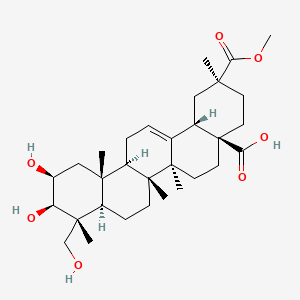
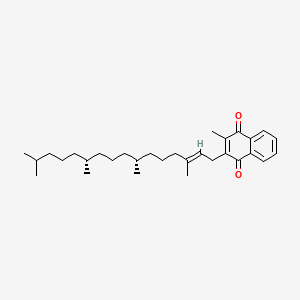
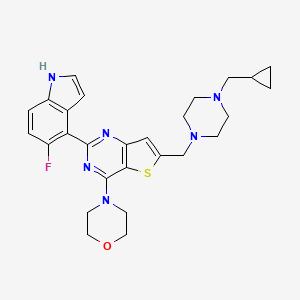
![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)

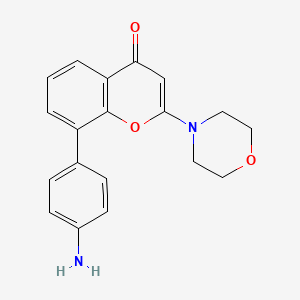
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)
